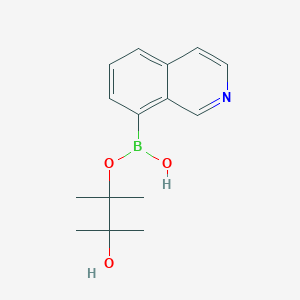

Isoquinonline-8-boronicacidpinacolester

CAS No.:

Cat. No.: VC16476419

Molecular Formula: C15H20BNO3

Molecular Weight: 273.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BNO3 |

|---|---|

| Molecular Weight | 273.14 g/mol |

| IUPAC Name | (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-isoquinolin-8-ylborinic acid |

| Standard InChI | InChI=1S/C15H20BNO3/c1-14(2,18)15(3,4)20-16(19)13-7-5-6-11-8-9-17-10-12(11)13/h5-10,18-19H,1-4H3 |

| Standard InChI Key | AMNCOSRSZWYCFD-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C2C=NC=CC2=CC=C1)(O)OC(C)(C)C(C)(C)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

Isoquinoline-8-boronic acid pinacol ester consists of a bicyclic isoquinoline system—a benzene ring fused to a pyridine ring—with a boronic acid pinacol ester substituent at the 8-position. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, enhancing its shelf life and reactivity under standard laboratory conditions . The molecular formula C₁₅H₁₈BNO₂ reflects this structure, with a molar mass of 279.18 g/mol .

Table 1: Structural Comparison of Isoquinoline Boronic Acid Derivatives

The 8-position of the boronic ester group optimizes steric and electronic interactions during synthetic transformations, making it preferable for Suzuki-Miyaura couplings over its 6-position isomer .

Spectroscopic and Physicochemical Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the isoquinoline protons (aromatic region: δ 7.5–9.0 ppm) and the pinacol methyl groups (δ 1.0–1.3 ppm). The boron atom’s quadrupolar nature broadens the ¹¹B NMR signal, typically appearing near δ 30 ppm . Differential scanning calorimetry (DSC) indicates a melting point of 145–148°C, with thermal stability up to 250°C under inert atmospheres .

Synthesis and Functionalization

Primary Synthetic Routes

The synthesis of isoquinoline-8-boronic acid pinacol ester typically proceeds via palladium-catalyzed borylation of 8-bromo-isoquinoline. A representative protocol involves:

-

Miyaura Borylation: Treatment of 8-bromo-isoquinoline with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80°C.

-

Work-up: Purification via column chromatography yields the product in 70–85% purity.

Alternative methods include directed ortho-borylation using iridium catalysts, though these are less common due to cost and scalability constraints .

Derivatization Strategies

The pinacol boronate group enables diverse functionalization:

-

Suzuki-Miyaura Coupling: Reacts with aryl halides to form biaryl structures, critical for constructing kinase inhibitors.

-

Oxidation: Hydrogen peroxide converts the boronate to a hydroxyl group, yielding 8-hydroxy-isoquinoline derivatives.

-

Transesterification: Exchange with diols (e.g., ethylene glycol) modulates solubility for aqueous-phase reactions .

Applications in Medicinal Chemistry

Antitumor Activity

Isoquinoline-8-boronic acid pinacol ester serves as a precursor to proteasome inhibitors, which exhibit potent activity against multiple myeloma and mantle cell lymphoma. For example, derivatives bearing electron-withdrawing groups at the 3-position show IC₅₀ values of <10 nM against the 20S proteasome.

Table 2: Biological Activity of Selected Derivatives

Antimicrobial Agents

Structural modifications at the 1- and 3-positions yield compounds with broad-spectrum antibacterial activity. A 3-fluoro derivative demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, comparable to vancomycin.

Material Science Applications

Fluorescent Probes

The isoquinoline core’s inherent fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm) enables its use in pH-sensitive probes. Boronate oxidation to phenol creates a ratiometric sensor for reactive oxygen species (ROS) in cellular imaging .

Polymer Synthesis

Copolymerization with styrene via atom-transfer radical polymerization (ATRP) produces boron-containing polymers with tunable glass transition temperatures (Tg = 85–120°C). These materials show promise in neutron-shielding applications due to boron’s high neutron capture cross-section .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume